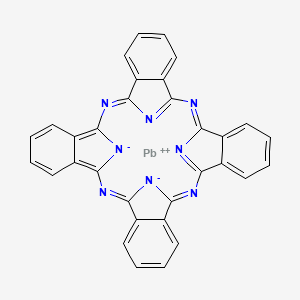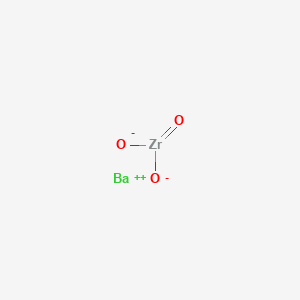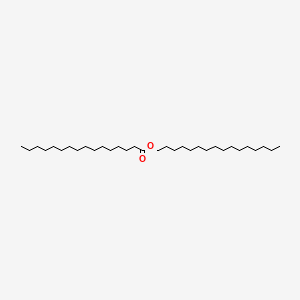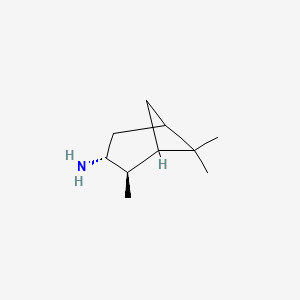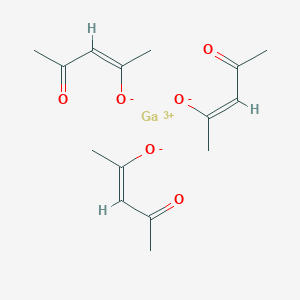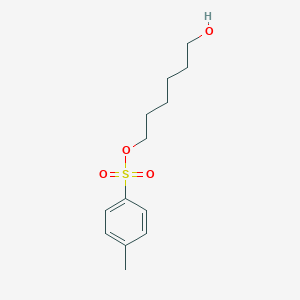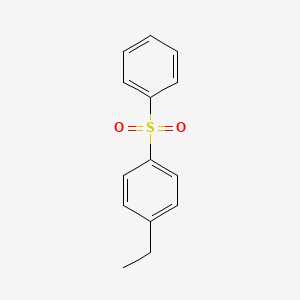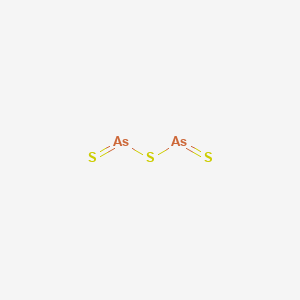
Arsenic (III) sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Arsenic (III) sulfide is a useful research compound. Its molecular formula is As2S3 and its molecular weight is 246.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality Arsenic (III) sulfide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Arsenic (III) sulfide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Arsenic Sorption on Iron Sulfides
Arsenic (III) sulfide shows significant interactions with iron sulfides in anoxic environments. Research by Bostick and Fendorf (2003) reveals that arsenite strongly partitions on iron sulfides like troilite (FeS) and pyrite (FeS2) across various conditions. Their study demonstrates that arsenic reduction occurs in conjunction with oxidation of surface sulfur and iron, leading to the formation of an FeAsS-like surface precipitate, which could influence arsenic's stability in the environment (Bostick & Fendorf, 2003).
Arsenite Retention in Estuarine Sediments
Another study by Bostick, Chen, and Fendorf (2004) on arsenite retention in estuarine sediments found that iron sulfide phases are crucial for arsenic partitioning in such sediments. They observed the transformation of an FeAsS-like precipitate to As2S3 over time, which highlights the role of sulfide minerals in arsenic sequestration in anoxic environments (Bostick, Chen, & Fendorf, 2004).
Thermodynamic Model for Arsenic Speciation
Helz and Tossell (2008) developed a thermodynamic model for arsenic speciation in sulfidic waters. This model helps understand the complexities of arsenic chemistry in such environments and provides a framework for new hypotheses about arsenic geochemistry (Helz & Tossell, 2008).
Arsenic Toxicity and Thioarsenite Formation
Research conducted by Rader et al. (2004) on arsenic(III) toxicity showed that the formation of dithioarsenite complexes reduces the concentration of toxic uncomplexed inorganic arsenic(III) species. This study underscores the significance of thioarsenite formation in reducing arsenic(III) toxicity in sulfidic environments (Rader et al., 2004).
Arsenic Speciation in Sulfidic Waters
Keller, Stefánsson, and Sigfússon (2014) devised a method to analyze arsenic species in sulfidic waters. Their approach, which combines ion chromatography with atomic fluorescence spectrometry, enhances understanding of arsenic behavior in such environments (Keller, Stefánsson, & Sigfússon, 2014).
X-ray Absorption Spectroscopy of Thioarsenates
Suess et al. (2009) used X-ray absorption spectroscopy to distinguish between thioarsenites and thioarsenates. Their findings provide insights into the structural differences between these arsenic-sulfur species and contribute to understanding arsenic's biogeochemistry in sulfidic waters (Suess et al., 2009).
properties
InChI |
InChI=1S/As2S3/c3-1-5-2-4 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNFJTZYMLKHMCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
S=[As]S[As]=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
As2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


